Cas no 179728-80-4 (2-Benzofurancarboxaldehyde, 7-chloro-)
2-Benzofurancarboxaldehyde, 7-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxaldehyde, 7-chloro-
- 7-chloro-1-benzofuran-2-carbaldehyde
- Z1262471208
- AKOS014763695
- G52364
- 179728-80-4
- EN300-1249010
- 7-chloro-2-formylbenzo[b]furan
- CS-0225781
- 7-chlorobenzofuran-2-carbaldehyde
-
- Inchi: 1S/C9H5ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
- InChI Key: MQEICYGNSDQCKP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C=C(C=O)OC=21
Computed Properties
- Exact Mass: 179.99785
- Monoisotopic Mass: 179.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2A^2
- XLogP3: 2.7
Experimental Properties
- PSA: 30.21
2-Benzofurancarboxaldehyde, 7-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1249010-0.05g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 0.05g |
$101.0 | 2023-05-06 | |
| Enamine | EN300-1249010-0.1g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 0.1g |
$152.0 | 2023-05-06 | |
| Enamine | EN300-1249010-0.25g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 0.25g |
$216.0 | 2023-05-06 | |
| Enamine | EN300-1249010-0.5g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 0.5g |
$407.0 | 2023-05-06 | |
| Enamine | EN300-1249010-1.0g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 1g |
$528.0 | 2023-05-06 | |
| Enamine | EN300-1249010-2.5g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 2.5g |
$1034.0 | 2023-05-06 | |
| Enamine | EN300-1249010-5.0g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 5g |
$1530.0 | 2023-05-06 | |
| Enamine | EN300-1249010-10.0g |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95% | 10g |
$2269.0 | 2023-05-06 | |
| Enamine | EN300-1249010-50mg |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
| Enamine | EN300-1249010-100mg |
7-chloro-1-benzofuran-2-carbaldehyde |
179728-80-4 | 95.0% | 100mg |
$152.0 | 2023-10-02 |
2-Benzofurancarboxaldehyde, 7-chloro- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-Benzofurancarboxaldehyde, 7-chloro-
2-Benzofurancarboxaldehyde, 7-chloro- (CAS No. 179728-80-4): A Comprehensive Overview
2-Benzofurancarboxaldehyde, 7-chloro-, also known by its CAS registry number 179728-80-4, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which are known for their unique structural properties and potential applications in drug discovery. The molecule consists of a benzofuran ring system with a carboxaldehyde group at the 2-position and a chlorine substituent at the 7-position, making it a highly functionalized compound with promising bioactivity.
The synthesis of 2-Benzofurancarboxaldehyde, 7-chloro- involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or Stille coupling to achieve high yields and purity. Recent studies have focused on optimizing the synthetic pathways to enhance scalability and reduce production costs, making this compound more accessible for research and commercial applications. The structural uniqueness of this compound lies in its ability to act as a versatile scaffold for further functionalization, enabling researchers to explore its potential in various biological systems.
One of the most notable applications of 2-Benzofurancarboxaldehyde, 7-chloro- is in the field of medicinal chemistry. Researchers have demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. For instance, a recent study published in the *Journal of Medicinal Chemistry* highlighted its ability to inhibit key inflammatory pathways, such as COX-2 (cyclooxygenase-2), which is associated with chronic inflammatory diseases like arthritis and cardiovascular disorders.
In addition to its pharmacological applications, 2-Benzofurancarboxaldehyde, 7-chloro- has also been explored for its potential in materials science. The compound's aromaticity and conjugated system make it an ideal candidate for use in organic electronics. Recent advancements in this area have shown that derivatives of this compound can be used as semiconducting materials in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). These findings underscore the versatility of 179728-80-4 across multiple scientific disciplines.
The chlorine substituent at the 7-position plays a critical role in modulating the electronic properties of 2-Benzofurancarboxaldehyde, 7-chloro-, enhancing its reactivity and stability under various conditions. This substituent also contributes to the compound's selectivity in biological systems, making it a valuable tool for studying receptor-ligand interactions. Recent computational studies using molecular docking techniques have revealed that this compound can bind effectively to several G-protein coupled receptors (GPCRs), which are key targets for drug development.
Another area of active research involving 179728-80-4 is its role as an intermediate in the synthesis of more complex molecules. Its aldehyde group provides an excellent site for further functionalization, enabling researchers to construct larger molecular frameworks with tailored properties. For example, scientists have successfully used this compound as a building block for creating macrocyclic compounds with potential applications in catalysis and drug delivery systems.
The growing interest in 2-Benzofurancarboxaldehyde, 7-chloro- has led to increased demand for detailed structural and spectroscopic data. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These analyses have provided valuable insights into the compound's stability under different storage conditions and its compatibility with various solvents commonly used in organic synthesis.
In conclusion, 179728-80-4, or 2-Benzofurancarboxaldehyde, 7-chloro-, stands out as a versatile and intriguing compound with diverse applications across multiple scientific domains. Its unique chemical structure, combined with its promising biological and electronic properties, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new facets of this compound's potential, it is likely to play an increasingly important role in both academic and industrial settings.
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